molecular formula C18H16F3N3O2S B10895500 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10895500
M. Wt: 395.4 g/mol
InChI Key: ZYZXXANHOPUUJT-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and an acetamide moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry . The trifluoromethyl group is significant in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions

The trifluoromethyl group is usually introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF₃I or Togni reagents under radical conditions . The final step involves the formation of the acetamide moiety, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can lead to the formation of benzimidazolone derivatives, while reduction can yield amine-substituted benzimidazoles.

Mechanism of Action

The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to interact with DNA and RNA . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability .

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H16F3N3O2S/c1-2-26-11-7-8-14-15(9-11)24-17(23-14)27-10-16(25)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24)

InChI Key

ZYZXXANHOPUUJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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